molecular formula C18H17N3O2S B8623129 6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine CAS No. 660432-14-4

6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

Cat. No.: B8623129
CAS No.: 660432-14-4
M. Wt: 339.4 g/mol
InChI Key: NYCNFFNAMDEGLK-UHFFFAOYSA-N
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Description

6-(Phenylethynyl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

660432-14-4

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-(2-phenylethynyl)-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C18H17N3O2S/c1-13(2)24(22,23)21-17-12-15(10-11-16(17)20-18(21)19)9-8-14-6-4-3-5-7-14/h3-7,10-13H,1-2H3,(H2,19,20)

InChI Key

NYCNFFNAMDEGLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C#CC3=CC=CC=C3)N=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, combine 1-isopropylsulfonyl-2-amino-6-iodo benzimidazole (400 g, 1.095 moles), bis(triphenylphosphine) palladium(II)acetate (32.8 g, 0.044 moles), and CuI (41.7 g, 0.219 moles), followed by DMSO (8.4 L) and triethylamine (317 g, 3.133 moles). Stir the resulting mixture at 20 to 25° C. for 15 minutes, followed by the addition of phenylacetylene (168 g, 1.645 moles) over 30 minutes giving a temperature rise to 34° C. Cool the reaction slowly to 20 to 25° C., and after 15 hours, quench an aliquot of the reaction into water and dilute with CH3CN for HPLC analysis. The HPLC chromatogram (Column:Zorbax SB-C8, 4.6×250 mm, 5 micron UV=218 nm, gradients acetonitrile/buffer) indicates complete consumption of the iodide with the production of two new less polar products (desired product and phenylacetylene dimer). Add water (4 L) to the reaction over 1 hour giving a temperature rise to 40° C., and a dark precipitate (mainly catalyst). Filter the reaction through a thin layer of Celite® (24 cm diameter) with no washing of the catalyst waste cake. Return the filtrate to the reactor and add an additional 4 L of water over 1 hour to give an ending temperature of 45° C., and a yellow slurry. Leave the mixture to cool overnight to 20 to 25° C. with stirring. Collect the solids by vacuum filtration, and wash with water (4 L). Dry the solids at 60° C. under vacuum to constant weight. Yield=319 g (86%) of light yellow granular solid. MS(ES+): m/z=340.2 (M+H)+
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 L
Type
reactant
Reaction Step Two
Quantity
317 g
Type
reactant
Reaction Step Three
Quantity
168 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
32.8 g
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
41.7 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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